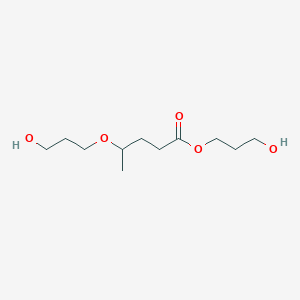

3-Hydroxypropyl 4-(3-hydroxypropoxy)pentanoate

Número de catálogo B8353745

Peso molecular: 234.29 g/mol

Clave InChI: YHVDVJZVGRVLTD-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08829229B2

Procedure details

Levulinic acid (11.6 g; 0.1 mol), 1,3-propanediol (67.6 g; 0.89 mol), and 2.32 g of 10% Pd/C from Aldrich (20 wt % relative to levulinic acid) are charged to a Parr reactor, purged with nitrogen three times, heated to 200° C. with stirring, and reacted with 1000 psi of hydrogen for 20 hrs. GC analysis reveals that the reaction is complete. 1,3-Propylene glycol is distilled off at 58-59° C./0.1 mm to give 14.7 g of the crude product containing 79% of the desired monomer. The crude product (1.0 g) is chromatographed on silica gel using hexane-ethyl acetate from 3:1 to 1:1 to isolate about 0.62 g of 3-hydroxypropyl 4-(3-hydroxypropoxy)pentanoate. 1H NMR (δ, ppm, CDCl3): 1.07 d (3H, CH3), 1.66-1.80 m (6H, CH2), 2.31 m (2H, CH2CO), 3.1 (broad, 2H, OH), 3.39 m (2H, CH2O), 3.57 m (5H, 2×CH2OH, CH), 4.11 m (2H, COOCH2). 13C NMR (δ, ppm, CDCl3): 19.69 (CH3); 30.67, 31.85, 31.88; 32.68 (CH2 groups); 59.02, 61.21, 61.70, 67.06 (CH2O groups), 74.97 (CH), 174.15 (COO). Mass spectrum: m/e 234 (M+).

[Compound]

Name

desired monomer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH2:9]([OH:13])[CH2:10][CH2:11]O>[Pd]>[OH:5][CH2:4][CH2:3][CH2:2][O:5][CH:4]([CH3:6])[CH2:3][CH2:2][C:1]([O:8][CH2:11][CH2:10][CH2:9][OH:13])=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)C)(=O)O

|

|

Name

|

|

|

Quantity

|

67.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)C)(=O)O

|

|

Name

|

|

|

Quantity

|

2.32 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Two

[Compound]

|

Name

|

desired monomer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen three times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted with 1000 psi of hydrogen for 20 hrs

|

|

Duration

|

20 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

1,3-Propylene glycol is distilled off at 58-59° C./0.1 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 14.7 g of the crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product (1.0 g) is chromatographed on silica gel

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCCOC(CCC(=O)OCCCO)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.62 g | |

| YIELD: CALCULATEDPERCENTYIELD | 5.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |